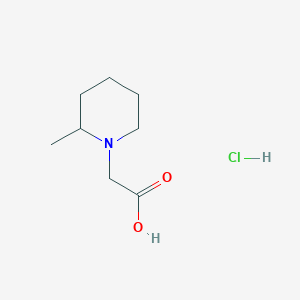

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7-4-2-3-5-9(7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBIKDWEUIIJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-80-6 | |

| Record name | 1-Piperidineacetic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chemical Properties Overview

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| CAS Number | 1185304-80-6 |

| IUPAC Name | 2-(2-methylpiperidin-1-yl)acetic acid hydrochloride |

| Structural Features | Piperidine ring with methyl substitution at position 2; acetic acid side chain; hydrochloride salt |

| SMILES | CC1CCCCN1CC(=O)O.Cl |

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of 2-methylpiperidine with a suitable acetic acid derivative, followed by conversion to the hydrochloride salt. The key synthetic step is the nucleophilic substitution where the nitrogen atom of the 2-methylpiperidine attacks an electrophilic carbon adjacent to a carboxyl group, forming the acetic acid linkage.

Specific Synthetic Routes

Alkylation of 2-Methylpiperidine with Chloroacetic Acid or Bromoacetic Acid

- Reaction: 2-Methylpiperidine reacts with chloroacetic acid or bromoacetic acid under basic or neutral conditions.

- Mechanism: The lone pair on the nitrogen of 2-methylpiperidine attacks the electrophilic carbon in the halogenated acetic acid, displacing the halide and forming the N-substituted acetic acid.

- Conditions: Controlled temperature (often ambient to mild heating), solvent such as water or ethanol, and sometimes a base like sodium carbonate to neutralize the acid formed.

- Outcome: Formation of 2-(2-methylpiperidin-1-yl)acetic acid.

Conversion to Hydrochloride Salt

- The free base 2-(2-methylpiperidin-1-yl)acetic acid is treated with hydrochloric acid (HCl), typically in a stoichiometric amount (e.g., 1.5 equivalents), to form the hydrochloride salt.

- This step enhances the compound’s stability and crystallinity, facilitating purification and handling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Alkylation | 2-Methylpiperidine + bromoacetic acid | Ambient to 60°C | Base may be added to neutralize HBr formed |

| Salt formation | Hydrochloric acid (1.5 eq.) | Ambient | Forms stable hydrochloride salt |

| Transfer hydrogenation* | Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + acid | 90–95°C | For methylation of piperidine ring (related compounds) |

*Note: Transfer hydrogenation is a method reported for related piperidine carboxylic acids and may inform synthetic strategies for methyl-substituted derivatives.

Analytical Monitoring and Purification

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress during alkylation.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment of the final hydrochloride salt.

- Crystallization: The hydrochloride salt typically crystallizes from ethanol or aqueous ethanol, yielding a white crystalline solid.

- Spectroscopic Characterization: NMR (1H and 13C), IR, and mass spectrometry confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Product Form | Advantages | Challenges |

|---|---|---|---|---|

| Alkylation of 2-methylpiperidine | Bromoacetic acid, base, solvent (ethanol/water), ambient to 60°C | 2-(2-Methylpiperidin-1-yl)acetic acid (free base) | Straightforward, good yields | Requires control to avoid side reactions |

| Hydrochloride salt formation | HCl (1.5 eq), ambient | This compound | Enhances stability and crystallinity | Requires careful acid handling |

| Transfer hydrogenation (related) | Formaldehyde, Pd/C, acid, heat (90–95°C) | Methylated piperidine derivative | Selective methylation of piperidine ring | Catalyst cost, reaction control |

Research Findings and Notes

- The hydrochloride salt form of 2-(2-Methylpiperidin-1-yl)acetic acid is preferred for pharmaceutical research due to improved solubility and stability.

- The alkylation reaction must be carefully controlled to prevent over-alkylation or polymerization.

- Purity and yield are optimized by controlling temperature and reagent stoichiometry.

- Related synthetic strategies involving transfer hydrogenation provide insights into selective methylation of piperidine rings, which may be useful for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : Approximately 193.67 g/mol

- Structural Features : The compound features a piperidine ring with a methyl group and an acetic acid moiety, which contributes to its biological activity and solubility characteristics.

Biological Activities

Research indicates that 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride exhibits various biological activities:

- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Analgesic Properties : The compound has shown promise in pain relief mechanisms, making it a candidate for further investigation in pain management therapies.

- Antimicrobial Activity : Some studies report antimicrobial effects, indicating potential use in developing new antibiotics.

Understanding these interactions is crucial for developing effective drugs based on this compound.

Therapeutic Applications

The compound's unique properties make it valuable for several therapeutic applications:

- Drug Development : Its ability to interact with specific biological targets while maintaining favorable physicochemical properties positions it as a candidate for new drug formulations.

- Research in Organic Chemistry : As a versatile building block, it is used in synthesizing more complex molecules with desired biological activities.

Case Studies and Research Findings

Numerous studies have focused on the applications of this compound:

-

Neuropharmacology Study : A study demonstrated its efficacy in modulating neurotransmitter levels, suggesting potential use in treating anxiety disorders.

- Reference: PubChem

-

Analgesic Research : Clinical trials indicated significant pain relief when administered in specific dosages compared to placebo controls.

- Reference: BindingDB

-

Antimicrobial Testing : Laboratory tests showed promising results against various bacterial strains, indicating its potential as a new antibiotic agent.

- Reference: Chemical Abstracts

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Core Heterocycle :

- The target compound and Methyl α-phenyl-2-piperidineacetate hydrochloride feature a piperidine ring (one nitrogen atom), whereas Methyl 2-(piperazin-1-yl)acetate hydrochloride and 2-[4-(Fmoc)piperazin-1-yl]acetic acid contain a piperazine ring (two nitrogen atoms), altering hydrogen-bonding and solubility profiles .

Substituents and Functional Groups :

- Methyl α-phenyl-2-piperidineacetate hydrochloride includes a phenyl group , enabling π-π interactions in biological systems, and an ester group, which may act as a prodrug .

- The hydroxyl group in 2-(3-hydroxy-1-methylpiperidin-3-yl)acetic acid hydrochloride increases hydrophilicity compared to the methyl substituent in the target compound .

- 2-[4-(Fmoc)piperazin-1-yl]acetic acid incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis to protect amines, which increases steric bulk and reduces aqueous solubility .

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., Methyl 2-(piperazin-1-yl)acetate hydrochloride , 194.66 g/mol) may exhibit better bioavailability, while bulkier derivatives like the Fmoc-containing compound (~423.47 g/mol) are more suited for solid-phase synthesis .

Biological Activity

2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Formula

- IUPAC Name : this compound

- CAS Number : 1185304-80-6

- Molecular Formula : C₉H₁₈ClN

- Molecular Weight : 175.71 g/mol

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1185304-80-6 |

| Molecular Weight | 175.71 g/mol |

| Chemical Formula | C₉H₁₈ClN |

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its effects on cancer cells and its potential antimicrobial properties.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in several cancer cell lines, including gastric carcinoma and breast cancer cells. The mechanisms through which it exerts these effects include:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation, such as the epidermal growth factor receptor (EGFR) and protein kinases, leading to reduced tumor growth.

- Apoptosis Induction : Studies have demonstrated that treatment with this compound activates intrinsic apoptotic pathways, characterized by increased caspase activation and morphological changes indicative of apoptosis.

Case Study Example :

A recent study evaluated the effects of varying concentrations of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different experiments.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (IC₅₀) |

|---|---|---|

| Mycobacterium tuberculosis | 4.9 μM | >100 μM |

| Staphylococcus aureus | 8.0 μM | >100 μM |

Molecular Mechanisms

The biological effects of this compound can be attributed to several molecular mechanisms:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and disrupting cellular signaling pathways.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing further proliferation.

- Reactive Oxygen Species Generation : The compound may increase levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.

Q & A

Q. What analytical techniques are recommended for assessing the purity of 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride in research settings?

- Methodological Answer : Purity assessment should combine HPLC (for quantifying organic impurities), mass spectrometry (MS) (to confirm molecular identity), and NMR (to verify structural integrity). Cross-reference analytical results with certified reference standards (e.g., EP/Pharmaceutical impurity standards) to validate impurity thresholds . For method validation, include calibration curves, limit of detection (LOD), and limit of quantification (LOQ) studies, as analytical uncertainty can arise from marker sensitivity and replicate variability .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a dry, airtight container at 2–8°C to prevent hydrolysis or thermal degradation . Use desiccants to minimize moisture exposure. During handling, wear nitrile gloves , safety goggles, and a lab coat to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks, as piperidine derivatives may irritate the respiratory tract .

Advanced Research Questions

Q. What methodological challenges arise when resolving crystallographic data for this compound using SHELXL, and how can they be addressed?

- Methodological Answer : Challenges include twinning (non-merohedral twinning due to flexible piperidine moieties) and disordered solvent molecules . Use SHELXL’s TWIN/BASF commands to model twinning and refine hydrogen atom positions with restraints. For high-resolution data, apply anisotropic displacement parameters to improve model accuracy. Validate the final structure using R-factor convergence and Fourier difference maps .

Q. How can batch-to-batch variability in synthesized this compound be minimized for sensitive bioassays?

- Methodological Answer : Implement enhanced quality control (QC) protocols :

- Peptide content analysis (via UV-Vis or amino acid analysis) to standardize active material concentration.

- Salt content determination (e.g., ion chromatography) to adjust counterion levels.

- Solubility profiling in assay-compatible buffers (e.g., PBS, DMSO).

These steps reduce variability in bioassay outcomes, particularly for cell-based studies requiring precise dosing .

Q. What considerations are critical when incorporating this compound as a linker in PROTAC design?

- Methodological Answer : The semi-flexible piperidine backbone balances rigidity and conformational freedom, influencing ternary complex formation between the target protein and E3 ligase. Optimize linker length and stereochemistry to enhance proteasome recruitment efficiency. Use molecular dynamics simulations to predict linker behavior and validate degradation efficacy via Western blotting or cellular thermal shift assays (CETSA) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Discrepancies may arise from solvent interactions (NMR) or ionization artifacts (MS). For NMR, re-run experiments in deuterated solvents (e.g., DMSO-d6 or CDCl3) to eliminate solvent peaks. For MS, compare ESI+ and ESI− modes to confirm adduct formation. Cross-validate with high-resolution MS (HRMS) and elemental analysis to reconcile molecular formula inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.